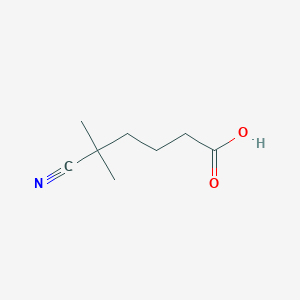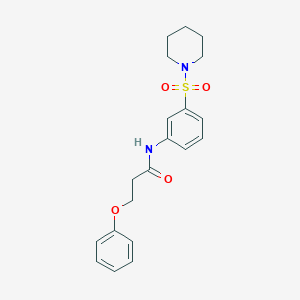
5-Cyano-5,5-dimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-5,5-dimethylpentanoic acid is a chemical compound that is widely used in scientific research due to its unique properties. It is a carboxylic acid derivative that is commonly used in the synthesis of various compounds. The compound is also known by its chemical name, CDMPA.
Mecanismo De Acción
The exact mechanism of action of 5-Cyano-5,5-dimethylpentanoic acid is not fully understood. However, it is believed that the compound acts as a nucleophile in organic reactions, due to the presence of the cyano group. The compound has also been shown to have potential as a catalyst in various reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-Cyano-5,5-dimethylpentanoic acid. However, studies have shown that the compound is not toxic to cells and has low cytotoxicity. It has also been shown to have low acute toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Cyano-5,5-dimethylpentanoic acid in lab experiments is its versatility. The compound can be used as a building block in the synthesis of various compounds, and as a reagent in organic chemistry. Additionally, the compound has low toxicity and is relatively easy to handle. However, one of the limitations of using the compound is its complex synthesis method, which may limit its availability in some labs.
Direcciones Futuras
There are several future directions for the use of 5-Cyano-5,5-dimethylpentanoic acid in scientific research. One potential application is in the field of catalysis, where the compound has shown promising results. Additionally, the compound may have potential as a building block in the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
5-Cyano-5,5-dimethylpentanoic acid is a versatile chemical compound that is widely used in scientific research. The compound has unique properties that make it useful as a building block in the synthesis of various compounds, and as a reagent in organic chemistry. Additionally, the compound has potential applications in the field of catalysis. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 5-Cyano-5,5-dimethylpentanoic acid is a complex process that involves multiple steps. The starting material for the synthesis is 5,5-dimethyl-1,3-cyclohexanedione. The first step involves the condensation of the cyclohexanedione with malononitrile to form a cyanoenone. The cyanoenone is then treated with an alkyl Grignard reagent to form the desired compound, 5-Cyano-5,5-dimethylpentanoic acid.
Aplicaciones Científicas De Investigación
5-Cyano-5,5-dimethylpentanoic acid is widely used in scientific research due to its unique properties. The compound is commonly used as a building block in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials. It is also used as a reagent in organic chemistry to introduce the cyano group into a molecule. Additionally, the compound has been shown to have potential applications in the field of catalysis.
Propiedades
IUPAC Name |
5-cyano-5-methylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,6-9)5-3-4-7(10)11/h3-5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQGZTKRYISTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-5,5-dimethylpentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Cyclopropylethyl)-3-[2-(4-fluoro-3-methoxyphenyl)ethyl]-1-methylurea](/img/structure/B7636638.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7636654.png)
![1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7636664.png)
![[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B7636667.png)


![N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide](/img/structure/B7636693.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7636699.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[(2-methylbenzoyl)amino]acetate](/img/structure/B7636706.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)

![5-[(3,3-dimethylmorpholin-4-yl)methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636741.png)
![ethyl 2,4-dimethyl-5-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7636744.png)